molecular formula C11H11NO4 B1440935 Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate CAS No. 57764-51-9

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

Cat. No.: B1440935
CAS No.: 57764-51-9
M. Wt: 221.21 g/mol
InChI Key: VLXHPBNAZNALMW-UHFFFAOYSA-N
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Description

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is a heterocyclic aromatic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is part of the benzoisoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-methoxybenzoic acid with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit or activate certain pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Ethyl 6-methoxybenzo[D]isoxazole-3-carboxamide
  • Ethyl 6-methoxybenzo[D]isoxazole-3-carboxaldehyde

Comparison: Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the ester group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Biological Activity

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Molecular Formula: C12H13N1O4
  • Molecular Weight: 221.21 g/mol
  • Functional Groups: Methoxy group (-OCH₃) and carboxylate group (-COOEt)

These structural features contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. Specific studies have demonstrated its efficacy against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacteria and fungi,
AnticancerInduction of apoptosis in cancer cell lines,

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to the observed antimicrobial and anticancer effects. However, detailed studies are required to elucidate the exact mechanisms involved.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial activity of this compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at certain concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research:
    In vitro studies on various cancer cell lines (e.g., breast, lung) revealed that this compound could induce apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells.

Comparison with Related Compounds

This compound is part of a broader class of isoxazole derivatives known for their biological activities. A comparison with similar compounds highlights its unique properties:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundPresentPresent
Ethyl 6-Chlorobenzo[D]isoxazole-3-carboxylateModerateLow
Ethyl 6-Fluorobenzo[D]isoxazole-3-carboxylateLowModerate

Properties

IUPAC Name

ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)10-8-5-4-7(14-2)6-9(8)16-12-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXHPBNAZNALMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692999
Record name Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-51-9
Record name Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (9.42 mmol) and iodomethane (8.45 mmol) were added to a solution of crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (2.42 mmol) in N,N-dimethylformamide (30 mL) and the reaction mixture was maintained for 48 h at rt in the dark. The reaction mixture was diluted with water (100 mL) and was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (3×100 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (30/1 petroleum ether/ethyl acetate) to provide ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate in 19% yield as a yellow solid.
Quantity
9.42 mmol
Type
reactant
Reaction Step One
Quantity
8.45 mmol
Type
reactant
Reaction Step One
Quantity
2.42 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium cyanoborohydride (8.57 mmol) was added to a solution of ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate (0.260 g, 0.857 mmol) and 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (8.57 mmol) in ethanol (11.2 mL) and the reaction mixture was heated at 60° C. for 6 h. The reaction mixture was diluted with water (50 mL) and was extracted with ethyl acetate (2 ×50 mL). The combined organic layers were washed with brine (25 mL), dried (magnesium sulfate), and were concentrated. The residue was purified by chromatography (ethyl acetate) to yield the ester. A 5.0 M solution of sodium hydroxide in water (4.00 mL) was added to a solution of the ester in ethanol (10.0 mL) and the reaction mixture was maintained for 16 h. The reaction was neutralized with acetic acid and was loaded onto a SCX column. The column was flushed with water (200 mL) and methanol (100 mL) and the product was eluted with 2.0 M ammonia in methanol (60 mL) to provide the acid in 56% yield. The acid was used without further purification.
Quantity
8.57 mmol
Type
reactant
Reaction Step One
Name
ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
8.57 mmol
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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